

In-depth Technical Guide: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

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Compound of Interest

Compound Name: *N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine*

Cat. No.: B1297802

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A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for **N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine**. Despite its availability as a chemical reagent and its potential as a building block in pharmaceutical chemistry, there is a notable absence of published research detailing its specific biological targets and pharmacological effects.^[1]

This technical guide aims to provide a thorough overview of the currently known information regarding this compound, including its chemical properties and potential, while highlighting the absence of definitive data on its mechanism of action.

Chemical and Physical Properties

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative. The presence of the trifluoromethyl group on the phenyl ring is known to significantly influence the electronic properties and biological activity of small molecules.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ F ₃ N	^[1]
Molecular Weight	189.18 g/mol	^[1]
CAS Number	90390-11-7	

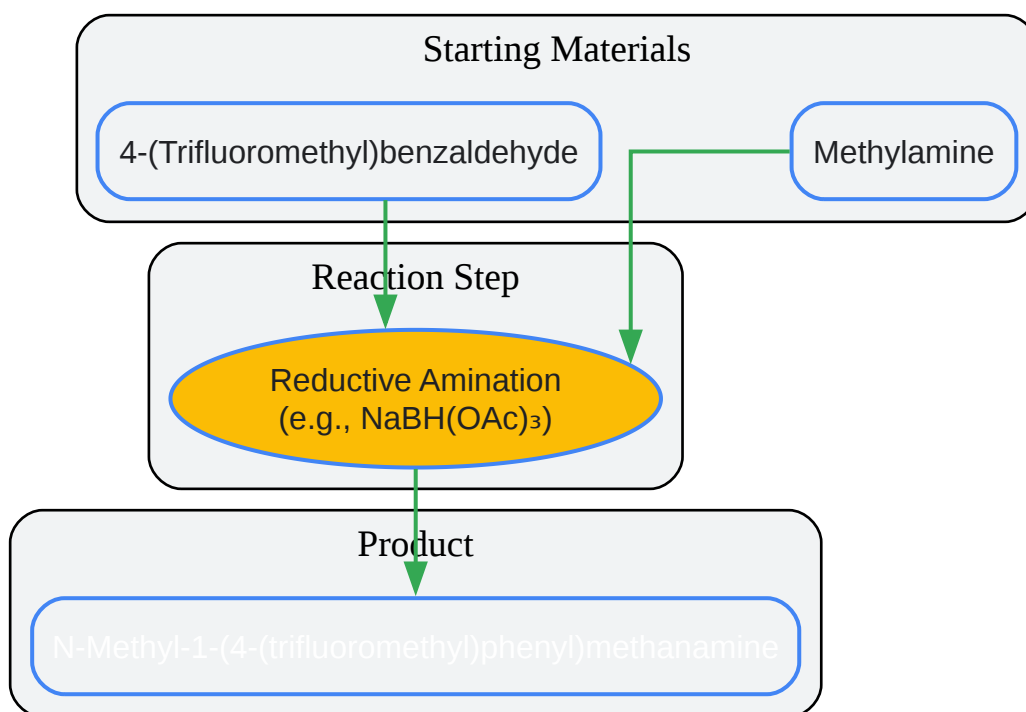
Putative Pharmacological Profile

While direct evidence is lacking, the structural features of **N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine** suggest potential interactions with various biological targets. Compounds with similar benzylamine scaffolds are known to interact with a range of receptors and transporters in the central nervous system. However, it is crucial to emphasize that any proposed mechanism of action for this specific compound remains speculative without supporting experimental data.

Synthesis

The synthesis of **N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine** can be achieved through various established methods in organic chemistry. A common approach involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine.

Below is a generalized workflow for a potential synthetic route.



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Caption: A potential synthetic workflow for **N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine**.

Conclusion

The current body of scientific literature does not contain specific studies elucidating the mechanism of action of **N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine**. While its chemical structure suggests potential pharmacological activity, the absence of binding affinity data, functional assay results, and in vivo studies makes it impossible to define its biological targets and subsequent signaling pathways. Further research, including comprehensive screening against a panel of receptors, transporters, and enzymes, is required to characterize the pharmacological profile of this compound. Without such data, the creation of a detailed technical guide on its core mechanism of action, including quantitative data tables and signaling pathway diagrams, is not feasible.

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References

- 1. Buy N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine (EVT-314715) | 90390-11-7 [evitachem.com]
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